2-Butoxy-5-chloro-3-methylpyridine
Description
2-Butoxy-5-chloro-3-methylpyridine is a substituted pyridine derivative characterized by a butoxy group at position 2, a chlorine atom at position 5, and a methyl group at position 3. This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of its substituents. The methyl group at position 3 contributes to steric stabilization, influencing both synthetic pathways and intermolecular interactions. Synthesis typically involves nucleophilic substitution or cross-coupling reactions, as outlined in methodologies for analogous pyridine derivatives .
Properties
IUPAC Name |
2-butoxy-5-chloro-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-4-5-13-10-8(2)6-9(11)7-12-10/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSAFACXGOEKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C=C1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288510 | |
| Record name | Pyridine, 2-butoxy-5-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881332-75-7 | |
| Record name | Pyridine, 2-butoxy-5-chloro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881332-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-butoxy-5-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-chloro-3-methylpyridine typically involves the substitution reactions on a pyridine ring. One common method is the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-chloro-3-methylpyridine, with butanol under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-chloro-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives by reducing the chlorine or butoxy groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Antimicrobial Activity
Research indicates that compounds similar to 2-butoxy-5-chloro-3-methylpyridine exhibit antimicrobial properties. A study on related pyridine derivatives showed promising results against various microorganisms, including bacteria and fungi. For instance, compounds with similar structures demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .
2.2 Inhibition of Trypanosoma brucei
A notable application of pyridine derivatives is their role as inhibitors of Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds designed based on pyridine frameworks have shown selectivity for the parasite's enzymes over human counterparts, indicating their potential as therapeutic agents . This highlights the relevance of this compound in drug discovery efforts targeting neglected tropical diseases.
Agrochemical Applications
3.1 Pesticide Intermediates
This compound can serve as an intermediate in the synthesis of pesticides. The compound's structure allows for modifications that enhance its efficacy as an active ingredient in agricultural chemicals. For example, derivatives of chloromethyl-pyridines are commonly utilized in creating insecticides and herbicides due to their biological activity against pests .
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various chemical reactions involving pyridine derivatives and chlorinating agents. The process typically involves:
- Chlorination: The introduction of chlorine at the 5-position.
- Alkylation: The addition of a butoxy group to enhance solubility and biological activity.
The efficiency of these synthetic routes impacts the yield and purity of the final product, making it crucial for industrial applications.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various pyridine derivatives, compounds similar to this compound were tested against clinical strains of bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, underscoring their potential as alternative treatments .
Case Study 2: Pesticide Development
A research project focused on developing new insecticides incorporated this compound as a key intermediate. The resulting formulations demonstrated enhanced efficacy against target pests while maintaining low toxicity to non-target organisms, showcasing the compound's utility in sustainable agriculture practices .
Tables
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against E. coli & S. aureus |
| Trypanosomiasis treatment | Selective inhibition of T. brucei enzymes | |
| Agrochemicals | Pesticide intermediates | Enhanced efficacy in pest control |
Mechanism of Action
The mechanism of action of 2-Butoxy-5-chloro-3-methylpyridine involves its interaction with molecular targets through its functional groups. The butoxy group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.
Comparison with Similar Compounds
Key Findings :
- Lipophilicity: The butoxy group in this compound increases LogP (3.2) compared to methoxy (LogP 2.7) or amino (LogP 1.8) analogs, favoring lipid-rich environments .
- Solubility: The amino-substituted variant exhibits 20-fold higher water solubility due to polar NH2 interactions, whereas butoxy’s long alkyl chain limits aqueous dissolution .
- Reactivity: Chlorine at C5 in all analogs enables nucleophilic aromatic substitution (SNAr), but the electron-donating butoxy group slightly deactivates the ring compared to methoxy or amino substituents .
Key Findings :
- Antimicrobial Efficacy: this compound shows stronger activity against E. coli (IC50 5.8 μM) than the amino analog (IC50 12.3 μM), likely due to improved membrane penetration via butoxy .
- Cytotoxicity: Amino and phenyl derivatives exhibit notable anticancer activity, whereas the butoxy variant’s steric bulk may hinder target binding .
Biological Activity
2-Butoxy-5-chloro-3-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacological and agrochemical applications. This article explores its biological activity through various studies, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.
- Molecular Formula : C10H12ClN
- CAS Number : 1881332-75-7
- Structure : Characterized by a butoxy group at the 2-position and a chloromethyl group at the 5-position of the pyridine ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in disease pathways, which can lead to therapeutic effects such as anti-cancer activity or antimicrobial properties.
Biological Activity Overview
Recent studies have demonstrated the following biological activities:
-
Anticancer Activity :
- Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against glioblastoma cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- A study highlighted that derivatives of pyridine exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
- Antimicrobial Properties :
- Inhibition of Enzymatic Activity :
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound analogs demonstrated significant cytotoxicity across multiple cancer cell lines. The compound was evaluated using the NCI 60-cell line screen, revealing an LC50 value of approximately 200 nM against glioblastoma cells. This indicates a strong potential for further development as an anticancer agent.
| Cell Line | LC50 (nM) | Response Type |
|---|---|---|
| U87 | 200 | Cytotoxic |
| SK | >3000 | Less sensitive |
| BE | 18.9 | Highly sensitive |
Case Study 2: Enzyme Inhibition
A series of experiments focused on the inhibition of MDM2 by pyridine derivatives showed that modifications to the core structure could enhance binding affinity and selectivity. The results indicated that certain substitutions could lead to increased potency against tumor cells while minimizing off-target effects.
Comparative Analysis
When compared to other similar compounds such as 3,5-dichloro-2-propoxypyridine, this compound exhibits unique properties due to its specific substitution pattern. This affects its reactivity and biological interactions:
| Compound | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| 3,5-dichloro-2-propoxypyridine | Moderate | Low | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
